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Abstract
Repandiol, a novel diepoxide first isolated in 1992 from the edible mushroom Hydnum

repandum, has demonstrated significant cytotoxic activity against a range of cancer cell lines.

This technical guide provides a comprehensive review of the existing literature on Repandiol,
detailing its historical context, chemical properties, and biological activity. Special emphasis is

placed on its potent cytotoxicity, with available quantitative data summarized for comparative

analysis. This document also outlines the experimental protocols for its isolation and synthesis,

and explores its potential mechanism of action as a bifunctional alkylating agent, including

relevant signaling pathways. This guide is intended to serve as a foundational resource for

researchers and professionals in the field of oncology drug development.

Introduction and Historical Context
Repandiol was first discovered and characterized in 1992 by a team of researchers at the

Faculty of Pharmaceutical Sciences, Tohoku University, in Sendai, Japan.[1][2][3] The

compound was isolated from the fruit bodies of the mushrooms Hydnum repandum and H.

repandum var. album, commonly known as the hedgehog or sweet tooth mushroom.[1][2][3]

The discovery was significant due to the compound's potent cytotoxic effects against various

tumor cells, suggesting its potential as a novel anticancer agent.[1][2]
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The chemical structure of Repandiol was elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-

diepoxy-1,10-diol based on spectroscopic analysis, and its structure was later confirmed

through the synthesis of optically active Repandiol.[1][2][3]

Chemical Properties and Synthesis
Repandiol is a C10 acetylenic diepoxide with a symmetrical structure. The presence of two

epoxide rings and a conjugated diyne system are key features of its chemical architecture.

Chemical Structure:

Figure 1: Chemical structure of Repandiol.

While the full detailed protocol for the original synthesis of Repandiol is not readily available in

publicly accessible literature, the 1992 publication by Takahashi et al. confirms that the

structure was verified through the synthesis of optically active Repandiol.[1][2][3] The

synthesis of similar cytotoxic acetylenic diepoxides often involves stereoselective epoxidation

of a corresponding diol precursor.

Biological Activity and Cytotoxicity
Repandiol has demonstrated potent cytotoxic activity against a variety of murine and human

cancer cell lines.[4]

Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for

Repandiol against various cancer cell lines.

Cell Line Cancer Type IC50 (µg/mL) Reference

Murine and Human

Cancer Cell Lines
Various 0.30 - 1.88 [4]

Note: The specific cell lines tested within this range were not detailed in the available

secondary source.
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Mechanism of Action
It has been suggested that Repandiol may act as a bifunctional alkylating agent.[4]

Bifunctional Alkylating Agents: A Proposed Mechanism
for Repandiol
Bifunctional alkylating agents are highly reactive molecules that can form covalent bonds with

two separate nucleophilic sites on macromolecules, most notably DNA.[1][5] This cross-linking

of DNA is a primary mechanism of their cytotoxic action.[1]

The proposed mechanism for Repandiol involves the following steps:

DNA Adduct Formation: The epoxide rings of Repandiol are susceptible to nucleophilic

attack by the nitrogen and oxygen atoms on DNA bases, particularly the N7 position of

guanine.[1]

Interstrand Cross-linking: As a bifunctional agent, one Repandiol molecule can react with

two different DNA strands, forming an interstrand cross-link.[1][5][6] This prevents the

separation of the DNA strands, which is essential for DNA replication and transcription.[6]

Cell Cycle Arrest and Apoptosis: The formation of DNA cross-links triggers cellular DNA

damage response pathways.[1][5] This can lead to cell cycle arrest, typically at the G2/M

phase, to allow for DNA repair.[1] If the damage is too extensive to be repaired, the cell is

directed towards programmed cell death, or apoptosis.[5]
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Figure 2: Proposed mechanism of action for Repandiol.

Apoptosis Signaling Pathway
The induction of apoptosis by DNA damaging agents like bifunctional alkylating agents typically

involves the intrinsic (mitochondrial) pathway. While specific studies on Repandiol's effect on

apoptotic pathways are lacking, a general model can be proposed.
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Figure 3: Putative intrinsic apoptosis pathway induced by Repandiol.

Experimental Protocols
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Isolation of Repandiol from Hydnum repandum
The following is a generalized protocol based on typical methods for isolating secondary

metabolites from mushrooms. The specific details from the original 1992 publication are not

fully available.

Fresh or Dried
Hydnum repandum

Fruit Bodies
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Figure 4: General workflow for the isolation of Repandiol.

Methodology:

Extraction: The air-dried and powdered fruit bodies of Hydnum repandum are extracted with

a suitable organic solvent, such as acetone, at room temperature.

Concentration: The resulting extract is filtered and concentrated under reduced pressure to

yield a crude extract.

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate

compounds based on their polarity.

Chromatography: The active fractions are further purified using column chromatography,

typically on silica gel, with a gradient of solvents.

Final Purification: Final purification to obtain pure Repandiol is often achieved using high-

performance liquid chromatography (HPLC).

Preclinical and Clinical Development Status
To date, there is no publicly available information on any preclinical in vivo studies or clinical

trials involving Repandiol. The research appears to be in the early, exploratory phase, focusing

on its isolation, characterization, and in vitro cytotoxic activity.

Future Perspectives and Conclusion
Repandiol represents a promising natural product with potent cytotoxic activity. Its unique

chemical structure, featuring two epoxide rings and a diyne system, makes it an interesting

candidate for further investigation as an anticancer agent. The proposed mechanism of action

as a bifunctional alkylating agent provides a solid foundation for future studies.

Key areas for future research include:

Detailed Mechanistic Studies: Elucidation of the precise molecular targets of Repandiol and

confirmation of its DNA cross-linking activity.
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Signaling Pathway Analysis: In-depth investigation of the specific apoptotic pathways

activated by Repandiol in different cancer cell types.

In Vivo Efficacy and Toxicity: Evaluation of the antitumor activity and safety profile of

Repandiol in preclinical animal models.

Structure-Activity Relationship (SAR) Studies: Synthesis of Repandiol analogs to optimize

its cytotoxic activity and pharmacokinetic properties.

In conclusion, while research on Repandiol is still in its nascent stages, the available data

strongly suggest that it is a molecule with significant potential that warrants further exploration

in the quest for novel cancer therapeutics. This technical guide provides a consolidated

overview of the current knowledge to facilitate and inspire future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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